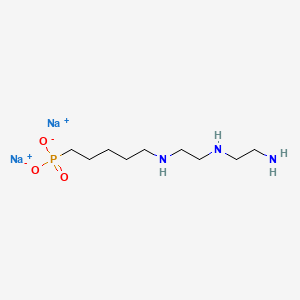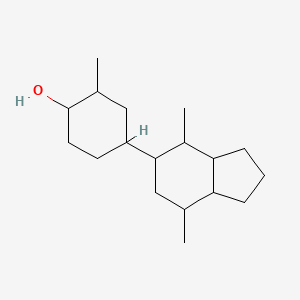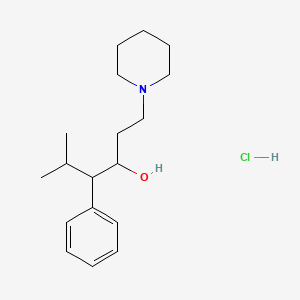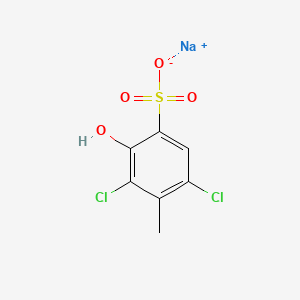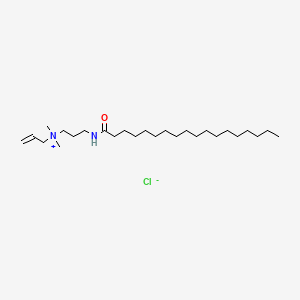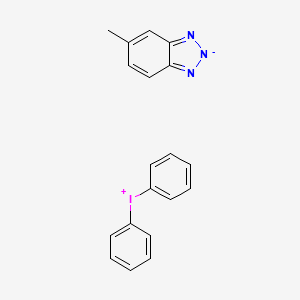
diphenyliodanium;5-methylbenzotriazol-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyliodanium;5-methylbenzotriazol-2-ide is a chemical compound known for its unique structure and properties It is a salt formed from diphenyliodonium and 5-methyl-1H-benzotriazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyliodanium;5-methylbenzotriazol-2-ide typically involves the reaction of diphenyliodonium salts with 5-methyl-1H-benzotriazole. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent quality and yield of the compound. Safety measures are also implemented to handle the reagents and by-products safely .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyliodanium;5-methylbenzotriazol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodonium group to iodide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodosylbenzene derivatives, while reduction can produce iodide salts. Substitution reactions can result in various substituted benzotriazole derivatives .
Applications De Recherche Scientifique
Diphenyliodanium;5-methylbenzotriazol-2-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of diphenyliodanium;5-methylbenzotriazol-2-ide involves its interaction with molecular targets such as enzymes and receptors. The iodonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyliodonium chloride: Similar in structure but lacks the benzotriazole moiety.
5-Methyl-1H-benzotriazole: Similar in structure but lacks the iodonium group.
Phenyl iodide: Contains the iodine atom but lacks the diphenyl and benzotriazole groups.
Uniqueness
Diphenyliodanium;5-methylbenzotriazol-2-ide is unique due to its combination of the iodonium group and the benzotriazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
94109-75-8 |
|---|---|
Formule moléculaire |
C19H16IN3 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
diphenyliodanium;5-methylbenzotriazol-2-ide |
InChI |
InChI=1S/C12H10I.C7H6N3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-2-3-6-7(4-5)9-10-8-6/h1-10H;2-4H,1H3/q+1;-1 |
Clé InChI |
HVLBQUMUOPBMCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=N[N-]N=C2C=C1.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




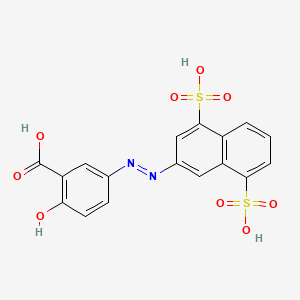

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
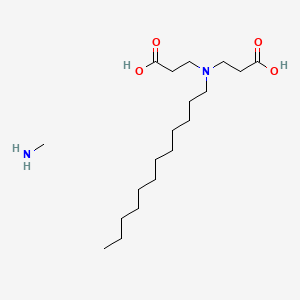
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
